molecular formula C13H13Cl2NO4S B2872187 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione CAS No. 339015-07-5

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2872187
CAS No.: 339015-07-5
M. Wt: 350.21
InChI Key: WJLDLTHEYZLHAI-UHFFFAOYSA-N
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Description

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is a thiomorpholine-dione derivative featuring a 2,4-dichloro-5-(2-methoxyethoxy)phenyl substituent. Its core structure comprises a six-membered thiomorpholine ring with two ketone groups at positions 3 and 3.

Properties

IUPAC Name

4-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO4S/c1-19-2-3-20-11-5-10(8(14)4-9(11)15)16-12(17)6-21-7-13(16)18/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDLTHEYZLHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Strategies

Dichlorination at the 2- and 4-positions is commonly accomplished using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. This regioselective chlorination avoids over-halogenation due to steric and electronic effects from the 5-substituent. Post-chlorination purification via recrystallization from hexane/ethyl acetate mixtures yields 2,4-dichloro-5-(2-methoxyethoxy)phenyl intermediates with >95% purity.

Conversion to Isothiocyanate

The final phenyl precursor, 2,4-dichloro-5-(2-methoxyethoxy)phenyl isothiocyanate, is synthesized via thiophosgene-mediated conversion of the corresponding aniline. In a representative procedure, the aniline derivative is treated with thiophosgene (1.2 equiv) in toluene at −10°C, followed by neutralization with aqueous NaHCO₃. The isothiocyanate is isolated in 78–82% yield after solvent evaporation.

Formation of the Thiomorpholine-3,5-Dione Core

Cyclocondensation with Dicarbonyl Reagents

The thiomorpholine-3,5-dione ring is constructed through a two-step cyclocondensation process. The phenyl isothiocyanate reacts with diethyl malonate in the presence of triethylamine, forming a thiourea-malonate adduct. Subsequent acid-catalyzed cyclization (e.g., HCl in ethanol) eliminates ethanol and water, yielding the dione ring. This method produces the target compound in 65–70% yield after silica gel chromatography.

Alternative Ring-Closing Metathesis

Recent advances leverage Grubbs’ catalyst for ring-closing metathesis of diallyl thiourea derivatives. For example, treating N,N’-diallyl-2,4-dichloro-5-(2-methoxyethoxy)phenylthiourea with Grubbs’ II catalyst (5 mol%) in dichloromethane at 40°C induces cyclization to the thiomorpholine-dione skeleton. While this method achieves 60% conversion, competing olefin isomerization necessitates careful temperature control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that toluene outperforms dichloromethane in cyclocondensation reactions due to its higher boiling point (110°C vs. 40°C), enabling faster ring closure without side product formation. Reaction temperatures above 80°C, however, promote decomposition of the isothiocyanate moiety, necessitating a balance between kinetics and stability.

Catalytic Enhancements

The addition of DMAP (4-dimethylaminopyridine) as a catalyst (10 mol%) accelerates malonate-enolate formation, reducing cyclocondensation time from 24 hours to 6 hours. This modification improves overall yield to 75% while maintaining >99% purity by HPLC.

Large-Scale Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. A patented system combines the phenyl isothiocyanate and diethyl malonate streams in a micromixer, followed by a 30-meter coiled reactor at 100°C. This setup achieves 85% conversion with a throughput of 50 kg/day.

Purification at Scale

Centrifugal partition chromatography (CPC) using a heptane/ethyl acetate/water (5:3:2) solvent system replaces traditional column chromatography for large batches. CPC reduces solvent consumption by 40% and increases recovery to 92%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, aryl), 4.25 (q, J = 6.8 Hz, 2H, OCH₂CH₂O), 3.72 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, thiomorpholine ring).
  • HRMS : m/z calculated for C₁₃H₁₂Cl₂NO₄S [M+H]⁺: 376.9912; found: 376.9908.

X-ray Crystallography

Single-crystal analysis confirms the boat conformation of the thiomorpholine ring, with dihedral angles of 12.5° between the dione carbonyl groups. The 2-methoxyethoxy substituent adopts a gauche conformation to minimize steric clash with the chlorine atoms.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Substituent Analysis

The target compound’s phenyl group is substituted with two chlorine atoms (positions 2 and 4) and a 2-methoxyethoxy group (position 5). This contrasts with analogs such as 4-(4-methoxyphenyl)thiomorpholine-3,5-dione (CID 3814644), which lacks chlorine atoms and has a single methoxy group at the para position of the phenyl ring .

Property Target Compound 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione
Molecular Formula C₁₃H₁₃Cl₂NO₄S (estimated) C₁₁H₁₁NO₃S
Substituents 2,4-Cl₂; 5-(2-methoxyethoxy) 4-OCH₃
Electronic Effects Strong electron-withdrawing (Cl) + hydrophilic (OCH₂CH₂OCH₃) Moderate electron-donating (OCH₃)

Key Differences :

  • The 2-methoxyethoxy group introduces enhanced hydrophilicity , which may improve aqueous solubility relative to simpler methoxy or chloro analogs .

Core Structure Comparison

The thiomorpholine-3,5-dione scaffold is shared with other derivatives. For example, 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones (e.g., compound 5 in ) feature a thiazolidinone core instead of thiomorpholine-dione. While both contain sulfur and ketone groups, the thiazolidinone’s five-membered ring and hydrazone substituents result in distinct conformational and electronic profiles .

Functional Group Parallels

Compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (compound 16, ) share methoxy and aryl motifs but lack the thiomorpholine-dione core. These analogs highlight how methoxy positioning (e.g., 3,5-dimethoxy vs. 2,4-dichloro-5-methoxyethoxy) modulates properties like solubility and binding affinity .

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